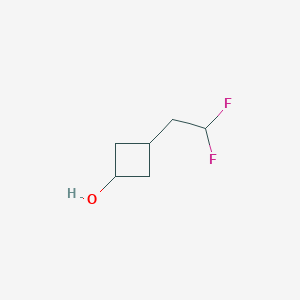

3-(2,2-Difluoroethyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10F2O |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

3-(2,2-difluoroethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 |

InChI Key |

GGBBBDCCAQZLTI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1O)CC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,2 Difluoroethyl Cyclobutan 1 Ol and Analogous Structures

Cyclobutanol (B46151) Ring Construction Strategies

The construction of the cyclobutanol ring is a key challenge in the synthesis of these molecules. Chemists have developed several elegant strategies, including cycloaddition reactions to form the four-membered ring directly and ring expansion pathways starting from smaller, strained cyclic precursors.

Cycloaddition Reactions for Four-Membered Ring Formation

[2+2] cycloaddition reactions represent a primary and widely utilized method for the synthesis of cyclobutane (B1203170) rings. nih.gov These reactions involve the combination of two two-atom components to directly form the four-membered carbocycle. Recent advancements have led to milder reaction conditions and greater substrate compatibility. nih.gov

Metal catalysis has been instrumental in advancing [2+2] cycloaddition reactions, with earth-abundant metals like cobalt emerging as powerful catalysts. Cobalt complexes can facilitate the [2+2] cycloaddition of alkynes and alkenes to furnish cyclobutene (B1205218) derivatives. researchgate.net The choice of ligands and the electronic properties of the substrates are critical in directing the reaction pathway. For instance, in cobalt-catalyzed reactions of cyclic alkenes with internal alkynes, the use of a cobalt bromide complex with 1,2-diphenylphosphino-propane (dppp) as a ligand tends to favor the [2+2] cycloaddition pathway over the competing Alder-ene reaction. organic-chemistry.org In contrast, using 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as the ligand predominantly yields Alder-ene products, demonstrating the subtle control exerted by the catalyst's ligand sphere. organic-chemistry.org These cobalt-catalyzed methods offer an atom-economic approach to forming carbon-carbon bonds, providing access to highly functionalized cyclobutane and cyclobutene precursors. researchgate.netorganic-chemistry.org

A specialized approach for constructing substituted cyclobutanes involves the use of hyperbaric (high-pressure) conditions to promote [2+2] cycloadditions. This technique has been successfully applied to the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether to synthesize a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. researchgate.netru.nl The application of high pressure, typically around 15 kbar, is crucial for the success of this transformation, as the reaction does not proceed at atmospheric pressure. ru.nl

The synthesis commences with the preparation of arenesulfonyl allenes from corresponding sulfonyl chlorides and propargyl alcohol. ru.nl These allenes then undergo the key hyperbaric [2+2] cycloaddition with a vinyl ether. researchgate.netru.nl Optimization studies have shown that reaction parameters such as temperature, stoichiometry, and reaction time significantly influence the yield of the cyclobutane product. ru.nl For example, increasing the equivalents of the vinyl ether and raising the temperature generally improve the conversion to the desired cyclobutane, although elevated temperatures can also lead to more side products. ru.nl The optimal conditions for one specific sulfonyl allene (B1206475) were found to be 3 equivalents of vinyl ether at 50°C for 19 hours, which provided an 83% yield. ru.nl The reaction is believed to proceed through a dipolar mechanism rather than a diradical pathway. ru.nl This high-pressure methodology provides a robust route to cyclobutanes with multiple points for further chemical diversification. researchgate.netru.nl

Table 1: Optimization of Hyperbaric [2+2] Cycloaddition for Cyclobutane Synthesis Optimization performed on the reaction of a specific sulfonyl allene (4a) with benzyl vinyl ether (5) at 15 kbar.

| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Conversion/Yield (%) |

| 1 | 2 | 21 | - | Improved with more ether |

| 2 | 2 | 50 | - | Improved with more ether |

| 3 | 2 | 75 | - | Improved with more ether |

| 4 | 3 | 21 | - | Improved with more ether |

| 6 | 3 | 50 | - | Improved conversion |

| 7 | 3 | 50 | 19 | 83% Yield |

| 8 | 3 | 75 | - | Improved conversion |

| 9 | 4 | 21 | - | Improved with more ether |

| 10 | 4 | 50 | - | Improved conversion |

| 11 | 4 | 50 | Longer time | Increased conversion |

| 13 | 4 | 75 | - | Improved conversion |

Data sourced from a study on the synthesis of cyclobutanol derivatives. ru.nl

Ring Expansion Pathways from Smaller Cyclic Precursors

An alternative to building the four-membered ring directly is to expand a smaller, more strained ring. This strategy leverages the release of ring strain as a thermodynamic driving force for the reaction.

A notable example of ring expansion is the one-pot synthesis of cyclobutanols from oxaspiropentanes, which is induced by Grignard reagents. researchgate.net Oxaspiropentanes, which feature a three-membered epoxide ring fused spirocyclically to a cyclopropane (B1198618) ring, serve as compact precursors. The addition of various Grignard reagents—including aromatic, aliphatic, and vinylic types—efficiently catalyzes the ring expansion to afford the corresponding cyclobutanols in good yields. researchgate.net This transformation provides a straightforward and versatile method for accessing a range of substituted cyclobutanols. researchgate.net

Formal [3+1]-Cycloaddition Using C1-Bisnucleophiles (e.g., 1,1-Diborylalkanes with Epihalohydrins)

A novel and powerful strategy for synthesizing substituted cyclobutanols is the formal [3+1]-cycloaddition. nih.govrsc.org This method involves the reaction of a three-carbon (C3) biselectrophile with a one-carbon (C1) bisnucleophile. nih.gov A recently developed approach utilizes readily accessible epihalohydrins or epoxy alcohol derivatives as the C3 component and lithiated 1,1-diborylalkanes as the C1 component. nih.govrsc.orgresearchgate.net This reaction provides direct access to 3-borylated cyclobutanols, which are valuable intermediates because the boronic ester (Bpin) group serves as a versatile synthetic handle for further functionalization. nih.govrsc.org

The reaction is tolerant of a wide range of functional groups on the 1,1-diborylalkane, including various substituted aryl groups, silyl (B83357) and benzyl ethers, and even amides. nih.gov The use of enantioenriched epibromohydrins as starting materials allows for the synthesis of enantioenriched cyclobutanols with a high degree of stereospecificity (greater than 98%). nih.govresearchgate.netrsc.org The resulting products, containing both a hydroxyl group and a boronic ester, can be selectively derivatized, demonstrating the synthetic utility of this method for rapidly building molecular complexity. nih.govrsc.orgresearchgate.net

Table 2: Scope of Formal [3+1]-Cycloaddition for 3-Borylated Cyclobutanol Synthesis Reaction of various 1,1-diborylalkanes with an epihalohydrin.

| Product | Aryl/Alkyl Group on Diborylalkane | Yield (%) | Diastereomeric Ratio (d.r.) | Additive |

| 3b | Phenyl | 85 | 5:1 | Zn(CN)₂ |

| 3a | 4-Anisyl | 92 | 5:1 | Zn(CN)₂ |

| 3c | 3-Anisyl | 77 | 4:1 | Zn(CN)₂ |

| 3d | 2-Anisyl | 81 | 12:1 | Zn(CN)₂ |

| 3e | 2,6-Dimethylphenyl | 70 | 10:1 | Zn(CN)₂ |

| 3f | 2,4,6-Trimethylphenyl (Mesityl) | 75 | 11:1 | Zn(CN)₂ |

| 3h | 4-Chlorophenyl | 75 | 4:1 | ZnCl₂ |

| 3i | 4-Bromophenyl | 71 | 4:1 | Zn(CN)₂ |

| 3j | 4-(TBDMS-O)-phenyl | 74 | 5:1 | Zn(CN)₂ |

| 3k | 4-(BnO)-phenyl | 51 | 4:1 | Zn(CN)₂ |

| 3l | 4-(Piv-NH)-phenyl | 60 | 4:1 | Mg(NiPr₂)₂ |

| 3m | Dibenzofuran-4-yl | 64 | 10:1 | Zn(CN)₂ |

| 3n | Hydrogen | 72 | 3:1 | CuCl |

Data adapted from a study on the synthesis of 3-borylated cyclobutanols. nih.gov

Cascade Reactions and "Molecular Origami" Approaches for Cyclobutanol Derivatives via Organocatalysis

The construction of complex molecular architectures from simple precursors in a single operation is a primary goal of modern organic synthesis. Organocatalytic cascade reactions have emerged as a powerful tool for achieving this, offering an alternative to traditional metal-based catalysis. nih.gov These reactions, often involving a series of interconnected transformations, can rapidly build molecular complexity with high levels of stereocontrol. nih.govunl.pt

For the synthesis of cyclobutanol derivatives, organocatalytic approaches can be envisioned. For instance, a cascade reaction might involve the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular aldol (B89426) reaction or a related cyclization to form the four-membered ring. The use of chiral organocatalysts, such as proline and its derivatives, can induce high levels of enantioselectivity in these transformations. youtube.com

The concept of "molecular origami," inspired by the Japanese art of paper folding, provides a conceptual framework for designing complex, folded molecular structures from linear or macrocyclic precursors. mdpi.comnih.gov In the context of cyclobutanol synthesis, this could involve the designed folding of a flexible acyclic chain containing appropriately positioned reactive groups. An organocatalyst could then trigger a cascade of bond-forming events, leading to the desired cyclobutane structure in a predetermined three-dimensional arrangement. While the direct application of "molecular origami" to 3-(2,2-difluoroethyl)cyclobutan-1-ol is still a developing area, the principles of pre-organizing a substrate for a complex, catalyst-controlled cyclization are highly relevant.

Recent advancements have demonstrated the use of ribosomal RNA (rRNA) as a scaffold for creating intricate 2D and 3D origami nanostructures, highlighting the potential of using biological macromolecules to guide complex molecular assembly. nih.gov This approach, termed "RNA origami," could inspire novel strategies for the template-assisted synthesis of complex organic molecules like fluorinated cyclobutanols. nih.govnih.gov

Regio- and Stereoselective Introduction of the 2,2-Difluoroethyl Group

The incorporation of the 2,2-difluoroethyl group (–CH2CF2H) is a key challenge in the synthesis of the target molecule. This group can act as a lipophilic hydrogen bond donor, a valuable feature in drug design. synthical.comcas.cn Several strategies have been developed for the introduction of this and related difluoromethyl moieties.

Electrophilic Difluoroethylation: Hypervalent iodine reagents have emerged as powerful tools for electrophilic fluorination and fluoroalkylation. nih.govarkat-usa.orgrsc.org A recently developed (2,2-difluoro-ethyl)(aryl)iodonium triflate reagent allows for the electrophilic 2,2-difluoroethylation of various nucleophiles, including alcohols, thiols, and amines. synthical.comnih.gov This method offers a complementary approach to existing strategies. nih.gov The reaction likely proceeds through a ligand coupling mechanism. synthical.comnih.gov

Table 1: Examples of Electrophilic Difluoroethylation using a Hypervalent Iodine Reagent

| Nucleophile | Product |

|---|---|

| Thiol | R-S-CH2CF2H |

| Amine | R2N-CH2CF2H |

Nucleophilic Difluoroethylation: Decarboxylative cross-coupling reactions provide a versatile method for forming new carbon-carbon bonds. rsc.org In the context of difluoroethylation, a carboxylic acid precursor can be coupled with a suitable difluoroethylating agent. This approach can be advantageous due to the wide availability of carboxylic acids. nih.gov Silver-catalyzed decarboxylative nucleophilic fluorination of carboxylic acids has been demonstrated, offering a cost-effective and functional-group-tolerant method. nih.gov While not directly a difluoroethylation, this principle can be extended.

Radical reactions offer a powerful and versatile means of introducing difluoromethyl groups. scilit.com These processes often tolerate a wide range of functional groups and can be initiated under mild conditions, for example, using visible-light photoredox catalysis. rsc.orgmdpi.com

Direct C(sp³)–H difluoromethylation via a radical-radical cross-coupling has been reported. rsc.org This method allows for the direct installation of a CF2H group at a C(sp³) center without the need for pre-functionalization. rsc.orgresearchgate.net The reaction mechanism is believed to involve the coupling of a difluoromethyl radical with a carbon-centered radical generated from the substrate. rsc.org

Table 2: Key Features of Radical C-H Difluoromethylation

| Feature | Description |

|---|---|

| Catalyst | Often transition-metal-free, using organic photocatalysts. rsc.org |

| Conditions | Mild, often using visible light. rsc.orgmdpi.com |

| Mechanism | Involves radical-radical cross-coupling. rsc.org |

| Advantage | Avoids pre-functionalization of the substrate. researchgate.net |

Organosilicon reagents are valuable intermediates in organic synthesis. 1,1-Difluoroethylsilanes (R3SiCF2CH3) have been synthesized and shown to be effective reagents for the 1,1-difluoroethylation of carbonyl compounds. researchgate.net These reagents can be prepared from 1,1-difluoroethyl phenyl sulfone and a chlorosilane using magnesium. researchgate.net Their utility lies in their ability to act as a source of the 1,1-difluoroethyl nucleophile for addition to electrophiles like aldehydes and ketones.

The creation of stereogenic centers bearing a difluoromethyl group is a significant challenge in asymmetric synthesis. cas.cn Several methods have been developed to address this, often relying on chiral auxiliaries or catalysts. nih.gov

One approach involves the stereoselective nucleophilic difluoromethylation of imines. nih.govnih.gov For example, the reaction of a chiral difluoromethyl phenyl sulfoximine (B86345) with ketimines can produce enantiomerically enriched α-difluoromethyl amines with high diastereoselectivity. nih.gov The resulting products can then be further transformed. nih.govnih.gov

Table 3: Approaches to Stereoselective Difluoromethylation

| Method | Key Feature |

|---|---|

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. youtube.com |

| Chiral Catalyst | A chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. youtube.com |

| Substrate Control | Existing stereocenters in the substrate molecule influence the stereochemistry of the newly formed center. |

Integrated Synthetic Routes to this compound and Related Fluorinated Cyclobutanols

A complete synthesis of this compound would require the integration of methods for both cyclobutane formation and difluoroethylation. One potential strategy would involve the synthesis of a cyclobutane precursor that already contains a handle for introducing the difluoroethyl group.

For example, a 3-formylcyclobutanone could be a key intermediate. The formyl group could be subjected to a difluoroethylation reaction, followed by reduction of the ketone to the desired cyclobutanol. Alternatively, a precursor containing a suitable leaving group at the 3-position of the cyclobutane ring could undergo nucleophilic displacement with a difluoroethylating agent.

The synthesis of substituted cyclobutanols has been achieved through various methods, including the [3+1] cycloaddition of 1,1-diborylalkanes with epihalohydrins to form 3-borylated cyclobutanols. nih.gov The boron functionality in these products serves as a versatile handle for further elaboration. nih.gov Ring-opening fluorination of cyclobutanols can also be a route to fluoroalkyl ketones. oup.com

A retrosynthetic analysis might start with the target molecule and disconnect the difluoroethyl group, suggesting a precursor such as 3-acetylcyclobutan-1-ol. This precursor could then be subjected to fluorination conditions. The cyclobutanol ring itself could be formed through a photochemical [2+2] cycloaddition or other cyclization strategies.

Asymmetric Hydroboration of gem-Difluorinated Cyclobutenes

The asymmetric hydroboration of gem-difluorinated cyclobutenes represents a powerful strategy for the synthesis of chiral fluorinated cyclobutane derivatives. researchgate.netnih.gov This method provides access to key intermediates, such as chiral gem-difluorinated α-boryl cyclobutanes, which can be further diversified. nih.govresearchgate.net

A significant breakthrough in this area involves the use of rhodium catalysis. nih.govresearchgate.net Researchers have developed a highly regio- and enantioselective rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes using pinacolborane (HBPin). nih.govresearchgate.net This transformation yields chiral gem-difluorinated α-boryl cyclobutanes with excellent levels of stereocontrol. nih.gov The resulting borylated cyclobutanes are versatile synthetic building blocks that can be converted into a wide array of enantioenriched fluorinated cyclobutane derivatives. nih.govresearchgate.net The key to the success of this methodology is the mild and highly selective nature of the rhodium catalyst. researchgate.net

The synthetic utility of the resulting chiral gem-difluorinated α-boryl cyclobutanes is demonstrated through their subsequent transformations. For instance, treatment with a base can lead to formal hydrodefluorination products while retaining the four-membered ring structure. researchgate.net

Table 1: Asymmetric Hydroboration of a gem-Difluorinated Cyclobutene

| Entry | Catalyst | Ligand | Reagent | Solvent | Product | Yield (%) | ee (%) |

| 1 | [Rh(cod)Cl]₂ | Chiral Diene | HBPin | THF | Chiral gem-difluorinated α-boryl cyclobutane | >95 | >99 |

This table represents a typical outcome for the rhodium-catalyzed asymmetric hydroboration of a model gem-difluorinated cyclobutene as described in the literature. nih.govresearchgate.net

One-Pot and Multicomponent Reactions for Step Economy

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without the isolation of intermediates. nih.govresearchgate.net These approaches offer significant advantages in terms of step economy, reduced waste generation, and operational simplicity, making them attractive for the synthesis of complex molecules. nih.govchemistryviews.org

In the context of synthesizing cyclobutane derivatives, a formal [3+1]-cycloaddition has been reported for the preparation of 3-borylated cyclobutanols. nih.gov This reaction utilizes readily available 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives in a one-pot process. nih.gov The use of enantioenriched epibromohydrins as starting materials allows for the synthesis of enantioenriched cyclobutanols with high levels of enantiospecificity. nih.govrsc.org The resulting 3-borylated cyclobutanols contain versatile synthetic handles (the hydroxyl and boronate groups) for further functionalization. nih.govrsc.org

While a specific multicomponent reaction for the direct synthesis of this compound has not been extensively detailed, the principles of MCRs can be applied to design convergent and efficient routes. nih.gov For instance, a hypothetical MCR could involve the reaction of a gem-difluorinated aldehyde, a suitable three-carbon component, and a catalyst in a single pot to construct the cyclobutane ring and install the desired functional groups. The development of such MCRs remains a desirable goal for the streamlined synthesis of fluorinated cyclobutanes. nih.gov

Table 2: Representative One-Pot Synthesis of a Substituted Cyclobutanol

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| Epibromohydrin | 1,1-Diborylalkane | n-BuLi | THF | 3-Borylated cyclobutanol |

This table illustrates the key components of a formal [3+1]-cycloaddition to generate a borylated cyclobutanol in a one-pot fashion. nih.gov

Reactivity and Mechanistic Pathways of 3 2,2 Difluoroethyl Cyclobutan 1 Ol Derivatives

Ring-Opening and Ring-Expansion Reactions of Cyclobutanols

The inherent strain of the cyclobutane (B1203170) ring in 3-(2,2-difluoroethyl)cyclobutan-1-ol derivatives makes them susceptible to reactions that relieve this strain, leading to either ring-opening or ring-expansion products.

Semipinacol Rearrangements of Cyclobutanols and Their Mechanistic Studies

The semipinacol rearrangement is a classic transformation of 2-heterosubstituted alcohols, which can be applied to cyclobutanol (B46151) derivatives. wikipedia.org This reaction involves the 1,2-migration of a carbon-carbon or carbon-hydrogen bond, resulting in the formation of a ketone or aldehyde. wikipedia.orgsynarchive.com The process is typically initiated by the departure of a leaving group from the carbon adjacent to the hydroxyl-bearing carbon, generating an electrophilic center that drives the rearrangement. wikipedia.org The driving force for this rearrangement is the formation of a stable carbonyl group. synarchive.com

Mechanistically, the reaction can proceed through different pathways depending on the substrate and reaction conditions. For instance, in the presence of an acid catalyst, the hydroxyl group can be protonated and leave as water, forming a carbocation. libretexts.org Subsequent migration of an adjacent alkyl or aryl group leads to the rearranged product. wikipedia.org The migratory aptitude of different groups often follows the order of hydrogen > phenyl > alkyl. youtube.com

The Tiffeneau–Demjanov rearrangement is a related reaction that occurs with diazoalcohols, also proceeding through a semipinacol-type mechanism. wikipedia.orglibretexts.org In recent years, metal carbene-induced semipinacol rearrangements have also been developed, expanding the scope of this transformation. rsc.org

Oxidative Ring Expansion to Larger Heterocycles (e.g., 1,2-Dioxanes)

Cyclobutanols can undergo an oxidative ring expansion to yield larger heterocyclic structures, such as 1,2-dioxanes. acs.orgnih.govresearchgate.netfigshare.com This transformation is often achieved using a cobalt catalyst, like Co(acac)₂, in the presence of triplet oxygen. acs.orgnih.govresearchgate.netfigshare.com The reaction is particularly effective for secondary cyclobutanols. acs.orgnih.govresearchgate.netfigshare.com

The proposed mechanism involves the formation of a cyclobutoxy radical through a one-electron oxidation of the cyclobutanol. researchgate.netresearchgate.net This radical then undergoes β-scission, leading to the regioselective cleavage of the cyclobutane ring on the more substituted side to form a γ-keto radical. acs.orgnih.govresearchgate.netfigshare.comresearchgate.net This intermediate radical species is then trapped by molecular oxygen to form a 1,2-dioxanol. acs.orgnih.govresearchgate.netfigshare.comresearchgate.net Further functionalization of these 1,2-dioxanols can be achieved under Lewis acid catalysis to produce a variety of substituted 1,2-dioxanes. acs.orgnih.govresearchgate.net

This method provides a novel route to functionalized 1,2-dioxanes, which are present in several natural products with significant biological activities. researchgate.net

Thermally and Acid-Induced Ring Transformations of Fluorinated Cyclobutanes

The presence of fluorine atoms can significantly influence the reactivity of the cyclobutane ring. Thermally induced transformations of fluorinated cyclobutanes can lead to various ring-opened or rearranged products. The specific outcome depends on the substitution pattern and the reaction conditions.

Acid-induced ring transformations of cyclobutanes are also common. Lewis acids can mediate the ring-opening of cyclobutanones, for example, to form conjugated enones. researchgate.net In the context of fluorinated cyclobutanes, the electron-withdrawing nature of the fluorine atoms can affect the stability of cationic intermediates, thereby influencing the reaction pathway. For instance, silver-catalyzed rearrangements of bicyclo[1.1.0]butanes (BCBs) have been shown to proceed through an argento cationic intermediate, which can then rearrange to 1,3-dienes. rsc.org While not directly involving this compound, these studies highlight the potential for acid-catalyzed rearrangements in strained, fluorinated ring systems.

Transformations Involving the Hydroxyl Functionality of Cyclobutan-1-ol

The hydroxyl group of this compound is a key site for synthetic modifications. These transformations can alter the molecule's properties and provide a handle for further functionalization.

Common reactions involving the hydroxyl group include oxidation, conversion to a better leaving group, and direct conjugation. nih.gov Oxidation of the secondary alcohol in this compound would yield the corresponding cyclobutanone (B123998). nih.govwikipedia.org This transformation is often a crucial step in multi-step synthetic sequences.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. nih.gov This activation allows for the introduction of a wide range of functional groups at that position. Furthermore, direct conjugation reactions, such as O-arylation or O-acylation, can be achieved, often with the aid of metal catalysts to ensure chemoselectivity. nih.gov

Reactivity of the 2,2-Difluoroethyl Group in Synthetic Contexts

The 2,2-difluoroethyl group imparts unique properties to the molecule and can also be a site for chemical modification.

Functional Group Interconversions of the Difluoroethyl Moiety

While the difluoromethyl group (–CF₂H) is often considered a stable, terminal functional group, recent research has demonstrated its potential as a masked nucleophile. acs.org By combining a strong base with a Lewis acid, the difluoromethyl group can be deprotonated to generate a reactive Ar–CF₂⁻ synthon. acs.org This nucleophilic species can then react with a variety of electrophiles, enabling the construction of new carbon-carbon bonds at the difluoromethylene position. acs.org

Although this methodology was developed for aryl–CF₂H compounds, the underlying principle could potentially be applied to activate the 2,2-difluoroethyl group in this compound for further synthetic transformations. The electron-withdrawing nature of the fluorine atoms generally makes the adjacent C-H bonds more acidic, facilitating deprotonation under appropriate basic conditions.

Furthermore, the synthesis of molecules containing a difluoromethyl group often involves building the molecular scaffold around this moiety rather than introducing it at a late stage. nih.gov This highlights the importance of incorporating the 2,2-difluoroethyl group early in the synthetic design of derivatives of this compound.

Influence of Fluorine on Neighboring Group Participation and Reaction Selectivity

The presence of fluorine atoms on the ethyl side chain of this compound is expected to significantly modulate the reactivity of the cyclobutanol ring, particularly in reactions involving the hydroxyl group or its derivatives (e.g., tosylates, brosylates). The primary influence of the difluoroethyl group is its strong electron-withdrawing inductive effect (-I effect), which can alter the rates and mechanisms of reactions proceeding through carbocationic intermediates.

Neighboring Group Participation (Anchimeric Assistance)

Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. utexas.edudalalinstitute.com This participation can lead to enhanced reaction rates and specific stereochemical outcomes. For a neighboring group to participate effectively, it must be positioned to attack the reaction center from the backside, in a manner analogous to an intramolecular SN2 reaction. utexas.edu

In the case of derivatives of this compound, such as the corresponding tosylate, solvolysis would lead to the formation of a carbocation at the C-1 position of the cyclobutane ring. The potential for neighboring group participation by the 2,2-difluoroethyl group would depend on its ability to stabilize the developing positive charge.

Influence of the 2,2-Difluoroethyl Group

The two fluorine atoms on the β-carbon of the ethyl group exert a powerful electron-withdrawing inductive effect. This effect has two major consequences for a potential neighboring group participation scenario:

Destabilization of Carbocationic Intermediates: The strong -I effect of the CHF₂ group will destabilize the formation of a positive charge at the C-1 position of the cyclobutane ring. This would generally be expected to decrease the rate of solvolysis reactions that proceed through a carbocationic intermediate.

Reduced Nucleophilicity of a Potential Participating Group: While C-F bonds are not typically considered participating groups in the same way as heteroatoms with lone pairs or π-systems, one might consider the possibility of participation through a C-C sigma bond or even a C-H bond of the ethyl group. However, the electron-withdrawing nature of the fluorine atoms would reduce the electron density in these bonds, making them less likely to act as effective internal nucleophiles.

Due to the high electronegativity of fluorine, it is generally a poor neighboring group in terms of donating its lone pair of electrons to a carbocationic center. stackexchange.com In fact, the presence of fluorine atoms often disfavors mechanisms involving neighboring group participation that rely on electron donation.

Expected Reaction Selectivity

Given the strong inductive electron withdrawal by the 2,2-difluoroethyl group, it is anticipated that reactions at the C-1 position of the cyclobutanol will be significantly retarded if they proceed via a carbocationic intermediate. If a reaction, such as the solvolysis of a tosylate derivative, were to occur, it would likely proceed through a mechanism with a high degree of SN2 character, involving the external nucleophile (solvent).

This would lead to an inversion of stereochemistry at the reaction center. Any products arising from rearrangement, which would be indicative of a discrete carbocation intermediate, are expected to be minor. The primary role of the 2,2-difluoroethyl group would be to act as a deactivating group, slowing down the reaction rather than actively participating to accelerate it.

Hypothetical Research Findings

Table 1: Hypothetical Relative Rates of Solvolysis for 3-Substituted Cyclobutyl Tosylates in 80% Ethanol at 25°C

This table compares the hypothetical solvolysis rates of 3-(2,2-difluoroethyl)cyclobutyl tosylate with related, non-fluorinated analogs. A significantly lower relative rate for the difluoro-compound would provide strong evidence for the deactivating inductive effect of the difluoroethyl group.

| Compound | Substituent at C-3 | Relative Rate (k_rel) |

| 1 | -H | 1.0 |

| 2 | -CH₂CH₃ | 1.5 |

| 3 | -CH₂CF₃ | 0.05 |

| 4 | -CH₂CHF₂ | 0.1 |

Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Product Distribution from the Acetolysis of cis-3-(2,2-Difluoroethyl)cyclobutyl Tosylate at 50°C

This table outlines the hypothetical products from the solvolysis reaction. A high yield of the product with inverted stereochemistry and minimal rearranged products would support a mechanism dominated by direct attack of the solvent, with little to no neighboring group participation leading to rearrangement.

| Product | Stereochemistry | Yield (%) |

| trans-3-(2,2-Difluoroethyl)cyclobutyl Acetate | Inversion | 95 |

| cis-3-(2,2-Difluoroethyl)cyclobutyl Acetate | Retention | 3 |

| Rearranged Products | - | 2 |

Data is hypothetical and for illustrative purposes only.

Stereochemical Control and Conformational Analysis in Fluorinated Cyclobutanol Chemistry

Diastereoselectivity in Cyclobutanol (B46151) Synthesis and Reactions

Achieving diastereoselectivity in the synthesis of substituted cyclobutanes is a critical aspect of their chemistry. The relative orientation of the hydroxyl group and the 3-(2,2-difluoroethyl) substituent can be controlled during the formation of the cyclobutane (B1203170) ring or in subsequent functionalization steps. Methods such as the sulfa-Michael addition to cyclobutenes have demonstrated high diastereoselectivity in the synthesis of 1,2-disubstituted cyclobutanes, often achieving diastereomeric ratios (dr) greater than 95:5. rsc.orgresearchgate.net For instance, the reaction of various thiols with cyclobutene (B1205218) esters and amides in the presence of a base like DBU consistently yields the trans product with high selectivity. researchgate.net

Similarly, the reduction of a cyclobutanone (B123998) precursor to the corresponding cyclobutanol can proceed with high diastereoselectivity, influenced by the steric hindrance of the reducing agent and the existing substituents on the ring. The approach of the hydride reagent is typically favored from the less hindered face of the cyclobutanone, leading to a predictable stereochemical outcome for the resulting alcohol. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. For example, certain conditions can be fine-tuned to favor one diastereomer over another, sometimes improving the dr significantly with heating or specific additives. researchgate.net

Table 1: Examples of Diastereoselective Reactions for Cyclobutane Synthesis

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Ref |

| Sulfa-Michael Addition | Thiophenol, Cyclobutene ester | DBU | >95:5 | researchgate.net |

| Sulfa-Michael Addition | Adamantyl thiol, Cyclobutene ester | DBU, 80 °C | 92:8 | researchgate.net |

| Nitrooxygenation | Bicyclo[1.1.0]butane, t-Butylnitrite | TEMPO | Excellent | researchgate.net |

Enantioselective Approaches to 3-(2,2-Difluoroethyl)cyclobutan-1-ol Stereoisomers

While specific literature on the enantioselective synthesis of this compound is sparse, several modern catalytic strategies are applicable for accessing its distinct stereoisomers. The development of asymmetric methods for creating chiral fluorinated compounds is an active area of research. nih.gov

Key strategies include:

Asymmetric Catalysis: Transition metal catalysis, using chiral ligands, is a premier method for enantioselective synthesis. nih.gov For example, copper-catalyzed 1,4-addition to cyclobutenones can generate chiral cyclobutane derivatives. nih.gov Similarly, iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition provides a pathway to enantioenriched cyclobutane structures. chemistryviews.org These methods often deliver high yields and excellent enantioselectivities. chemistryviews.org

Organocatalysis: Chiral organocatalysts, such as cinchona-based squaramides, have been successfully employed in the enantioselective Michael addition of thiols to cyclobutenes, affording products with high enantiomeric ratios (up to 99.7:0.3 er). rsc.org This approach avoids metals and relies on bifunctional acid-base catalysis to create the chiral environment.

Enzymatic Reactions: Biocatalysis offers a powerful tool for asymmetric synthesis. the-innovation.org For instance, FMN-dependent reductases, under photoinduction, can catalyze the formation of remote stereocenters in fluorinated compounds with high enantioselectivity (up to 99% ee). the-innovation.org Such enzymatic approaches could potentially be applied to the asymmetric reduction of a corresponding ketone to yield enantiopure this compound.

Table 2: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic Approach | Catalyst Type | Example Reaction | Enantioselectivity | Ref |

| Transition Metal Catalysis | Ir-complex with chiral phosphoramidite (B1245037) ligand | Allylic Etherification/[2+2] Cycloaddition | Excellent | chemistryviews.org |

| Transition Metal Catalysis | Cu-complex with chiral ligand | Conjugate Addition to Cyclobutenone | High | nih.gov |

| Organocatalysis | Chiral squaramide | Sulfa-Michael Addition | Up to 99.7:0.3 er | rsc.org |

| Biocatalysis | Old Yellow Enzyme (OYE) variants | Photoenzymatic Hydrofluoroalkylation | Up to 99% ee | the-innovation.org |

Conformational Dynamics of Strained Cyclobutane Rings with Fluorine Substitution

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. The introduction of substituents, particularly fluorine-containing ones, has a profound impact on the ring's conformational preferences. acs.orgnih.gov

X-ray crystallographic analysis of related 1-substituted CF3-cyclobutanes reveals that the ring adopts a puckered conformation with the puckering angle (γ) typically ranging from 158–175°, indicating a nearly flat but still distinctly non-planar ring. acs.orgnih.gov A significant finding in these studies is the general preference for the trifluoromethyl substituent to occupy an axial position, a trend observed in seven out of eight studied crystal structures. acs.orgnih.gov This preference can be attributed to complex stereoelectronic interactions that outweigh simple steric considerations. The presence of fluorine atoms significantly influences the conformational landscape of aliphatic chains and rings. soton.ac.uk

Table 3: Conformational Parameters of Substituted CF3-Cyclobutanes from X-ray Analysis

| Compound | CF3 Position | Puckering Angle (γ) | Ref |

| 3a | Axial | 166.3° | acs.orgnih.gov |

| 5a | Axial | 171.7° | acs.orgnih.gov |

| 14a | Axial | 174.9° | acs.orgnih.gov |

| 18a | Equatorial | 163.5° | acs.orgnih.gov |

| 1e | Axial | 158.2° | acs.orgnih.gov |

| 10e | Axial | 169.5° | acs.orgnih.gov |

Stereoelectronic Effects of the Difluoroethyl Group on Ring Conformation and Reactivity

Stereoelectronic effects are orbital-based interactions that dictate molecular geometry and reactivity. wikipedia.orgbaranlab.org The 2,2-difluoroethyl group exerts powerful stereoelectronic effects due to the high electronegativity of the fluorine atoms. These effects are critical in determining the conformational preference and chemical reactivity of this compound.

The primary stereoelectronic interactions at play include:

Inductive Effect: The C-F bonds are highly polarized (Cᵟ⁺-Fᵟ⁻), leading to a strong electron-withdrawing inductive effect from the difluoroethyl group. This effect can influence the acidity of the hydroxyl proton and the reactivity of the alcohol group.

Hyperconjugation (Gauche Effect): A key stabilizing interaction can occur between a filled bonding orbital (donor) and an empty anti-bonding orbital (acceptor). In the case of the difluoroethyl substituent, a stabilizing interaction can occur between a C-C or C-H bonding orbital of the cyclobutane ring and the low-lying anti-bonding orbital of a C-F bond (σ → σ*C-F). wikipedia.org This interaction is maximized in a gauche arrangement and can stabilize conformations that might otherwise be considered sterically unfavorable. This "gauche effect" is a well-known phenomenon in fluorinated alkanes. wikipedia.org

Dipole-Dipole Interactions: The alignment of bond dipoles also influences conformation. The molecule will tend to adopt a conformation that minimizes the repulsion between the C-F bond dipoles and the C-O bond dipole. The interplay between these attractive (hyperconjugative) and repulsive (dipolar) forces dictates the puckering of the ring and the preferred orientation (axial vs. equatorial) of both the hydroxyl and difluoroethyl groups. researchgate.netnih.gov

These stereoelectronic effects modulate the three-dimensional shape and charge distribution of the molecule, which in turn governs its reactivity and interactions with other molecules. researchgate.netnih.gov

Computational and Theoretical Investigations of 3 2,2 Difluoroethyl Cyclobutan 1 Ol

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating reaction pathways and the geometries of transition states. For reactions involving fluorinated cyclobutanes, DFT calculations can provide critical information on activation energies and the electronic structures of intermediates, thereby clarifying reaction mechanisms.

Research on related fluorinated cyclic compounds has demonstrated the utility of DFT in understanding complex reaction pathways. For instance, in studies of rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, DFT calculations have been employed to elucidate the operative mechanism, with findings suggesting a Co(III)-H migratory insertion pathway. researchgate.net Similarly, DFT has been used to map out the reaction profile of cascade reactions that lead to the formation of cyclobutane-centered tricyclic systems. researchgate.net

For 3-(2,2-difluoroethyl)cyclobutan-1-ol, DFT could be applied to model a variety of potential reactions, such as oxidation of the alcohol, elimination reactions to form alkenes, or ring-opening and ring-expansion reactions. A hypothetical DFT study on the dehydration of this compound might investigate the transition states leading to various isomeric cyclobutenes. The calculated activation energies would indicate the most likely product.

Below is a hypothetical data table representing calculated activation energies for different pathways of a modeled reaction, such as an acid-catalyzed dehydration.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Resulting Product |

|---|---|---|---|

| E1 Elimination (Path A) | TS-A | 25.8 | 1-(2,2-Difluoroethyl)cyclobut-1-ene |

| E1 Elimination (Path B) | TS-B | 28.2 | 3-(2,2-Difluoroethyl)cyclobut-1-ene |

| Ring Contraction (Path C) | TS-C | 35.1 | (1-(2,2-Difluoroethyl)cyclopropyl)methanol |

This table is based on hypothetical DFT calculations for illustrative purposes.

Molecular Modeling of Conformational Preferences and Strain Energy in Fluorinated Cyclobutanols

The four-membered ring of cyclobutane (B1203170) is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.org The introduction of substituents, such as a hydroxyl group and a difluoroethyl group, influences the conformational equilibrium of the ring. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are essential for determining the preferred conformations and the energetic penalties associated with ring strain.

A conformational analysis of 2-substituted cyclobutane derivatives has shown that substituents play a significant role in modulating the ring-puckering. nih.gov For this compound, two key puckered conformations would be expected, with the substituents occupying either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic effects.

A hypothetical table of calculated strain energies and conformational preferences is presented below.

| Conformer | Substituent Positions (OH, CH2CHF2) | Relative Energy (kcal/mol) | Calculated Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| cis-1 | axial, axial | +2.5 | 27.8 |

| cis-2 | equatorial, equatorial | 0.0 | 26.1 |

| trans-1 | axial, equatorial | +0.8 | 26.5 |

| trans-2 | equatorial, axial | +0.5 | 26.3 |

This table contains hypothetical data derived from principles of conformational analysis for illustrative purposes.

Quantum Chemical Analysis of Fluorine's Electronic Influence on Reactivity

The presence of two fluorine atoms on the ethyl side chain has a profound electronic effect on the this compound molecule. Quantum chemical methods can be used to analyze the electron distribution and molecular orbitals to understand how these fluorine atoms influence the reactivity of the alcohol and the cyclobutane ring.

The strong electron-withdrawing nature of fluorine atoms can significantly alter the acidity of nearby protons and the nucleophilicity of the hydroxyl group. Studies on fluoroalkyl-substituted cyclopropanes have shown that such substituents have a measurable effect on the pKa values of carboxylic acid derivatives. nih.govacs.org A similar influence would be expected for the hydroxyl proton of this compound, making it more acidic compared to its non-fluorinated analog.

Furthermore, quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis, can reveal hyperconjugative interactions that may stabilize certain conformations or transition states. For example, interactions between the C-F antibonding orbitals and adjacent C-H or C-C bonding orbitals can influence the molecule's properties.

A hypothetical data table summarizing key quantum chemical descriptors is provided below.

| Property | Calculated Value (Non-fluorinated analog) | Calculated Value (this compound) |

|---|---|---|

| Calculated pKa of OH | 17.5 | 16.2 |

| Mulliken Charge on Carbinol Carbon | +0.15 | +0.18 |

| HOMO-LUMO Gap (eV) | 8.5 | 8.1 |

This table presents hypothetical quantum chemical data for comparative purposes.

Prediction of Reactivity and Selectivity in Novel Transformations

A key application of computational chemistry is the prediction of reactivity and selectivity in new chemical reactions, which can guide synthetic efforts. For this compound, theoretical studies could be used to explore its potential in transformations that have not yet been experimentally attempted.

For example, computational modeling could predict the outcomes of various cycloaddition reactions or rearrangements. By calculating the activation barriers for different possible pathways, researchers can predict which products are likely to form and under what conditions. This predictive power is particularly valuable for complex molecules where multiple reaction sites could compete.

Studies on other strained ring systems have successfully used computational methods to rationalize and predict reactivity. For instance, DFT calculations have been used to understand the factors controlling reactivity and selectivity in Diels-Alder reactions involving cyclobutenones. digitellinc.com Similar approaches could be applied to predict how the electronic and steric properties of the difluoroethyl group in this compound would direct the stereochemical outcome of a reaction.

A hypothetical table predicting the selectivity of a novel transformation is shown below.

| Proposed Transformation | Predicted Major Product | Predicted Selectivity (diastereomeric ratio) | Key Influencing Factor |

|---|---|---|---|

| [2+2] Cycloaddition with an Alkene | exo-adduct | 90:10 | Steric hindrance from the difluoroethyl group |

| Oxidative Ring Opening | 5-hydroxy-6,6-difluoroheptanal | N/A (Regioselectivity) | Electronic stabilization of a radical intermediate |

| Paterno-Büchi Reaction | Oxetane with specific stereochemistry | >95:5 | Directing effect of the hydroxyl group |

This table contains hypothetical predictions for illustrative purposes.

Analytical and Spectroscopic Characterization Methods for Fluorinated Cyclobutanol Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. For fluorinated molecules like 3-(2,2-Difluoroethyl)cyclobutan-1-ol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| HOD | ~1.5-2.5 | br s | - |

| CH(OH) | ~3.8-4.2 | m | - |

| CH-CH₂-CHF₂ | ~1.8-2.2 | m | - |

| Ring CH₂ (cis to substituent) | ~2.0-2.4 | m | - |

| Ring CH₂ (trans to substituent) | ~1.6-1.9 | m | - |

| CH₂-CHF₂ | ~1.9-2.3 | dtd | ²JHF ≈ 15 Hz, ³JHH ≈ 7 Hz, ⁴JHF ≈ 4 Hz |

| CHF₂ | ~5.8-6.2 | tt | ²JHF ≈ 57 Hz, ³JHH ≈ 4 Hz |

¹³C NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy details the carbon framework of the molecule. The presence of highly electronegative fluorine atoms causes significant downfield shifts for the carbon atoms they are attached to. The carbon of the CHF₂ group is expected to be observed at a high chemical shift and will appear as a triplet due to one-bond C-F coupling. rheniumshop.co.ilorganicchemistrydata.org The other carbons will also show splitting due to two- and three-bond couplings to fluorine.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CH(OH) | ~68-72 | d | ³JCF ≈ 2-5 Hz |

| Ring CH₂ | ~30-35 | t | - |

| CH-CH₂-CHF₂ | ~35-40 | dt | ²JCF ≈ 20-25 Hz |

| CH₂-CHF₂ | ~38-43 | t | ¹JCF ≈ 20-25 Hz |

| CHF₂ | ~114-118 | t | ¹JCF ≈ 235-245 Hz |

¹⁹F NMR Spectroscopy

Fluorine (¹⁹F) NMR is crucial for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgthermofisher.com For this compound, a single resonance is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal will be split into a doublet of triplets due to coupling with the geminal proton and the two vicinal protons of the adjacent methylene (B1212753) group. The chemical shifts in ¹⁹F NMR are sensitive to the local electronic environment. nih.govresearchgate.net

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CHF₂ | ~ -110 to -115 | dt | ²JHF ≈ 57 Hz, ³JHF ≈ 15 Hz |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₆H₁₀F₂O. The measured mass is typically accurate to within a few parts per million (ppm), allowing for unambiguous formula determination. Common fragmentation patterns for alcohols in mass spectrometry include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgyoutube.com

Predicted HRMS Fragmentation Data:

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₁F₂O⁺ | 137.0778 | Protonated molecular ion |

| [M-H₂O]⁺ | C₆H₈F₂⁺ | 118.0601 | Loss of water |

| [M-C₂H₃F₂]⁺ | C₄H₇O⁺ | 71.0497 | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. youtube.comyoutube.com For this compound, key vibrational bands would confirm the presence of the hydroxyl (O-H), alkyl (C-H), and carbon-fluorine (C-F) bonds. The O-H stretch is typically a broad band in the IR spectrum, while C-F stretches give rise to strong absorptions in the fingerprint region. chemicalbook.comnist.gov Raman spectroscopy is particularly sensitive to non-polar bonds and can provide additional information about the carbon backbone. youtube.com

Predicted IR and Raman Data for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3200-3600 | 3200-3600 | Broad, Strong (IR) / Weak (Raman) |

| C-H stretch (sp³) | 2850-3000 | 2850-3000 | Medium-Strong |

| C-H bend | 1350-1470 | 1350-1470 | Medium |

| C-F stretch | 1000-1150 | 1000-1150 | Strong (IR) |

| C-O stretch | 1050-1150 | 1050-1150 | Medium-Strong (IR) |

| Cyclobutane (B1203170) ring vibrations | 800-1000 | 800-1000 | Medium-Weak |

X-ray Diffraction for Solid-State Structure and Absolute Stereochemistry Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which exists as cis/trans isomers, X-ray crystallography could distinguish between these stereoisomers. The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain. nih.govnih.govresearchgate.net The substituents can occupy either axial or equatorial positions, and their preferred orientation would be determined.

Expected Structural Parameters from X-ray Diffraction:

Cyclobutane Ring: A non-planar, puckered conformation with a puckering angle of approximately 15-30 degrees.

Substituent Orientation: The 2,2-difluoroethyl and hydroxyl groups can be either cis or trans to each other. In the trans isomer, both substituents would likely prefer a pseudo-equatorial orientation to minimize steric interactions. In the cis isomer, one substituent would likely be pseudo-axial and the other pseudo-equatorial.

Bond Lengths and Angles: Will conform to standard values for C-C, C-O, C-H, and C-F bonds, with potential slight distortions due to ring strain and steric hindrance.

Future Directions and Research Perspectives for 3 2,2 Difluoroethyl Cyclobutan 1 Ol Derivatives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized cyclobutanes, particularly those bearing fluorine atoms, remains a significant challenge. Future research will likely prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.

A promising area of investigation is the application of modern catalytic methods to construct the fluorinated cyclobutane (B1203170) core. For instance, the use of transition-metal catalysis for the asymmetric hydroboration and formal hydrodefluorination of gem-difluorinated cyclobutenes presents a powerful tool for accessing chiral fluorinated cyclobutane derivatives. nih.govresearchgate.net This approach allows for the creation of versatile building blocks, such as chiral gem-difluorinated α-boryl cyclobutanes, which can be further diversified. nih.govresearchgate.net Future work could focus on expanding the substrate scope and catalyst systems to allow for the direct synthesis of a wider array of 3-(2,2-difluoroethyl)cyclobutanol derivatives with high levels of stereocontrol.

Furthermore, the development of biocatalytic and organocatalytic methods for the synthesis and functionalization of cyclobutanes is a growing field. mdpi.com Enzymatic kinetic resolution of fluorinated racemic amines and enantioselective hydrolysis are established methods for producing enantiopure fluorinated compounds. nih.gov Exploring the use of enzymes, such as lipases or specially engineered cytochrome P450s, for the stereoselective synthesis or resolution of 3-(2,2-difluoroethyl)cyclobutanol and its precursors could provide a highly sustainable and selective route to these valuable compounds. nih.gov

Additionally, research into novel cycloaddition strategies continues to be a cornerstone of cyclobutane synthesis. mdpi.comresearchgate.net The development of photosensitized [2+2] cycloadditions of alkenylboronates and alkenes to create cyclobutylboronates offers a pathway to functionalized cyclobutanes that can be subsequently elaborated. researchgate.net Future efforts may focus on adapting these methods for the inclusion of fluorine-containing building blocks.

A summary of emerging synthetic strategies is presented in Table 1.

Table 1: Emerging Synthetic Strategies for Fluorinated Cyclobutanes

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Rhodium-Catalyzed Hydroboration | High regio- and enantioselectivity for gem-difluorinated cyclobutenes. nih.govresearchgate.net | Access to chiral, non-racemic fluorinated cyclobutane building blocks. nih.govresearchgate.net |

| Biocatalysis/Enzymatic Resolution | High stereoselectivity under mild conditions. nih.gov | Environmentally friendly, potential for high enantiomeric excess. nih.gov |

| Photosensitized [2+2] Cycloaddition | Utilizes light energy to drive the formation of the cyclobutane ring. | Access to diverse cyclobutylboronates for further functionalization. researchgate.net |

Exploration of Unconventional Reactivity Patterns of Fluorinated Cyclobutanols

The interplay between the strained cyclobutane ring and the electron-withdrawing difluoroethyl group in 3-(2,2-difluoroethyl)cyclobutan-1-ol can lead to unique and potentially useful reactivity. A key area for future research is the systematic exploration of these reactivity patterns.

Ring-opening and ring-expansion reactions of cyclobutane derivatives are powerful transformations for the synthesis of more complex acyclic and larger ring systems. mdpi.comresearchgate.net The presence of the difluoroethyl substituent may influence the regioselectivity and stereoselectivity of these reactions. For example, the radical fluorination of alkenyl cyclobutanols has been shown to induce a 1,2-alkyl migration cascade, leading to the formation of fluoromethyl-substituted cyclopentanones. lsbu.ac.uk Investigating analogous transformations with 3-(2,2-difluoroethyl)cyclobutanol could open up new pathways to novel fluorinated cyclopentanone (B42830) and other carbocyclic structures.

The hydroxyl group of this compound is a key handle for derivatization. Future studies should explore a wide range of transformations at this position, including etherification, esterification, and displacement reactions. The stereochemistry of the cyclobutanol (B46151) will likely play a crucial role in the outcome of these reactions, and understanding these stereochemical effects will be critical for the controlled synthesis of complex molecules.

Integration into Complex Molecular Architectures and Scaffold Diversification

A major driving force for the synthesis of novel fluorinated cyclobutanes is their potential for incorporation into biologically active molecules and advanced materials. Future research will undoubtedly focus on demonstrating the utility of 3-(2,2-difluoroethyl)cyclobutanol derivatives as building blocks in the synthesis of complex targets.

This includes the late-stage functionalization of drug candidates, where the introduction of a fluorinated cyclobutane moiety could enhance pharmacological properties. The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive bioisostere for other groups, such as aromatic rings, and can help to optimize the spatial arrangement of functional groups for improved target binding. nih.gov

Scaffold diversification is another important avenue of research. The development of a library of derivatives based on the 3-(2,2-difluoroethyl)cyclobutanol core, with variations in stereochemistry and substitution patterns, would provide a valuable resource for fragment-based drug discovery programs. nih.gov The synthesis of a diverse set of amines, amides, and sulfonamides from a common cyclobutane intermediate has been demonstrated as a viable strategy for creating such libraries. nih.gov

Advanced Stereochemical Control in Fluorinated Small Ring Systems

Achieving precise control over the stereochemistry of polysubstituted cyclobutanes is a persistent challenge in organic synthesis. For derivatives of this compound, which can exist as multiple stereoisomers, the development of highly diastereoselective and enantioselective synthetic methods is of paramount importance.

Future research will likely build upon existing methods for stereocontrolled cyclobutane synthesis, such as the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis. The desymmetrization of 3-substituted cyclobutanones via organocatalyzed aldol (B89426) reactions is a powerful strategy for creating functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com Adapting such methods to fluorinated substrates will be a key area of focus.

Furthermore, the stereospecific synthesis of cyclobutanes from other ring systems, such as the contraction of pyrrolidines, offers an alternative approach to controlling stereochemistry. acs.org Investigating the applicability of such ring-contraction strategies to the synthesis of fluorinated cyclobutanes could provide access to stereochemically defined isomers that are difficult to obtain through other means. A deeper understanding of the reaction mechanisms, potentially aided by computational studies, will be crucial for the rational design of highly stereoselective transformations. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| gem-difluorinated cyclobutenes |

| chiral gem-difluorinated α-boryl cyclobutanes |

| alkenyl cyclobutanols |

| fluoromethyl-substituted cyclopentanones |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.